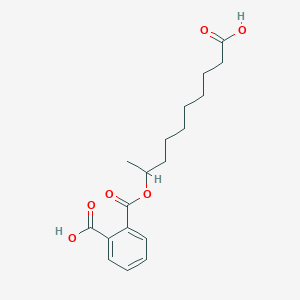

Mono-2-ethylhexyl phthalate glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

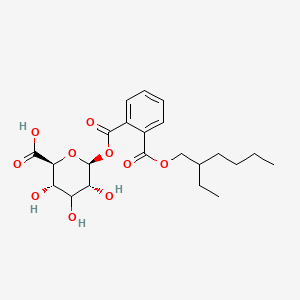

Mono-2-ethylhexyl phthalate glucuronide is a metabolite of mono-2-ethylhexyl phthalate, which itself is a metabolite of di-2-ethylhexyl phthalate. Di-2-ethylhexyl phthalate is a widely used plasticizer found in many consumer products, including food packaging, toys, and medical devices. This compound is formed in the body through the process of glucuronidation, which is a major pathway for the detoxification and excretion of various xenobiotics and endogenous compounds .

Méthodes De Préparation

Mono-2-ethylhexyl phthalate glucuronide is synthesized in the body through the enzymatic process of glucuronidation. This process involves the conjugation of mono-2-ethylhexyl phthalate with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction typically occurs in the liver and intestine, where the enzyme is highly expressed .

In an industrial setting, the synthesis of this compound can be achieved through chemical methods that mimic the biological process. This involves the use of mono-2-ethylhexyl phthalate and glucuronic acid as starting materials, with the reaction being catalyzed by a suitable catalyst under controlled conditions .

Analyse Des Réactions Chimiques

Mono-2-ethylhexyl phthalate glucuronide primarily undergoes hydrolysis and conjugation reactions. The hydrolysis of this compound can lead to the formation of mono-2-ethylhexyl phthalate and glucuronic acid. This reaction is typically catalyzed by enzymes such as β-glucuronidase .

In addition to hydrolysis, this compound can also undergo oxidation and reduction reactions. These reactions are often catalyzed by various oxidizing and reducing agents under specific conditions. The major products formed from these reactions include oxidized and reduced derivatives of this compound .

Applications De Recherche Scientifique

Mono-2-ethylhexyl phthalate glucuronide has several scientific research applications. In the field of toxicology, it is used as a biomarker for exposure to di-2-ethylhexyl phthalate. The measurement of this compound levels in biological samples such as urine and blood can provide valuable information about the extent of exposure to di-2-ethylhexyl phthalate and its potential health effects .

In addition to its use as a biomarker, this compound is also used in studies investigating the metabolism and detoxification of phthalates. These studies aim to understand the role of glucuronidation in the elimination of phthalates from the body and the factors that influence this process .

Mécanisme D'action

The mechanism of action of mono-2-ethylhexyl phthalate glucuronide involves its formation through the process of glucuronidation. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to mono-2-ethylhexyl phthalate. The resulting glucuronide conjugate is more water-soluble and can be readily excreted from the body through urine .

The molecular targets and pathways involved in the action of this compound include the enzymes and transporters responsible for its formation, transport, and excretion. These include UDP-glucuronosyltransferase, β-glucuronidase, and various transport proteins that facilitate the movement of the glucuronide conjugate across cell membranes .

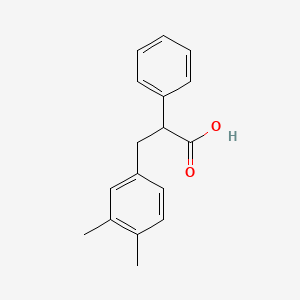

Comparaison Avec Des Composés Similaires

Mono-2-ethylhexyl phthalate glucuronide is similar to other glucuronide conjugates of phthalate metabolites, such as monoethyl phthalate glucuronide, monobutyl phthalate glucuronide, and monobenzyl phthalate glucuronide. These compounds are all formed through the process of glucuronidation and share similar properties in terms of their increased water solubility and excretion from the body .

this compound is unique in its specific structure and the particular phthalate metabolite from which it is derived. This uniqueness can influence its specific interactions with enzymes and transporters, as well as its overall metabolism and excretion profile .

Propriétés

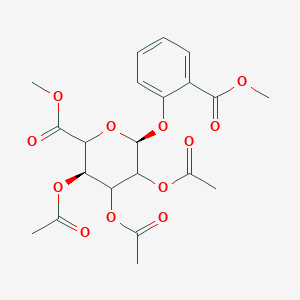

Formule moléculaire |

C22H30O10 |

|---|---|

Poids moléculaire |

454.5 g/mol |

Nom IUPAC |

(2S,3S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H30O10/c1-3-5-8-12(4-2)11-30-20(28)13-9-6-7-10-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h6-7,9-10,12,15-18,22-25H,3-5,8,11H2,1-2H3,(H,26,27)/t12?,15?,16-,17+,18-,22-/m0/s1 |

Clé InChI |

UDJLVIABEVCMKC-WZBNVGRISA-N |

SMILES isomérique |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES canonique |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide](/img/structure/B13863597.png)

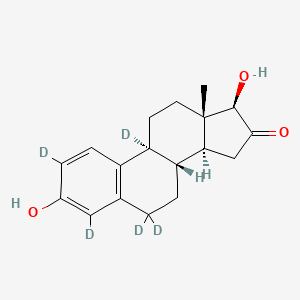

![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)

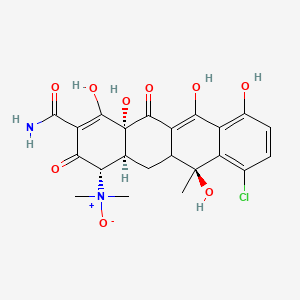

![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)

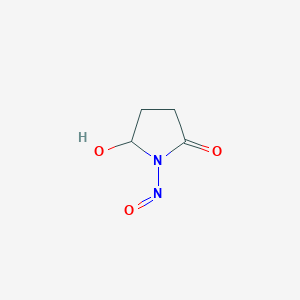

![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)